molecular formula C17H10N2O4 B2748360 8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 2320726-78-9

8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No. B2748360
CAS RN: 2320726-78-9
M. Wt: 306.277
InChI Key: NCUJAKFZUGKIRN-UHFFFAOYSA-N
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Description

8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, also known as HPO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic molecule that belongs to the class of coumarin derivatives. HPO has been extensively studied for its potential applications in various fields, including drug discovery, cancer therapy, and fluorescence imaging.

Scientific Research Applications

Synthesis and Structural Rearrangements

8-Hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has been studied in the context of synthesis and structural transformations. Sosnovskikh et al. (2011) explored the reactions of related compounds with benzoyl chloride, leading to coumarins that undergo rearrangements into different chemical structures upon heating in DMSO (Sosnovskikh, Moshkin, Kornev, & Kodess, 2011).

Antimicrobial Activities

Significant research has focused on the antimicrobial properties of compounds related to this compound. Bhat, Al-Omar, and Siddiqui (2013) synthesized a series of these compounds and tested their efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013).

Polymorphism Studies

Shishkina et al. (2019) investigated the polymorphism of this compound, revealing multiple polymorphic structures with potential anticancer activity. This study highlighted the importance of weak intermolecular interactions in the formation of these structures (Shishkina, Konovalova, Trostianko, Geleverya, Kovalenko, & Bunyatyan, 2019).

Antioxidant Properties

Research by Basappa, Penubolu, Achutha, and Kariyappa (2021) focused on the antioxidant activities of these compounds. They synthesized a series of coumarin-oxadiazole hybrids and evaluated their radical scavenging abilities, finding that certain compounds showed significant antioxidant activity (Basappa, Penubolu, Achutha, & Kariyappa, 2021).

Metal Ion Detection in Cancer Cells

Dey, Maity, Pal, Jana, and Sinha (2019) synthesized derivatives of 8-hydroxy-chromen-2-one for detecting metal ions in human liver cancer cells. This highlights a potential application in cancer research and diagnosis (Dey, Maity, Pal, Jana, & Sinha, 2019).

Chemoselective Syntheses and Molecular Target Identification

Cai, Drewe, and Kasibhatla (2006) employed a chemical genetics approach, using a cell-based apoptosis assay for the discovery of small molecules with apoptosis-inducing activities. They identified potential drugs and molecular targets, indicating the potential of this compound in cancer therapy research (Cai, Drewe, & Kasibhatla, 2006).

properties

IUPAC Name

8-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O4/c20-13-8-4-7-11-9-12(17(21)22-14(11)13)16-19-18-15(23-16)10-5-2-1-3-6-10/h1-9,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUJAKFZUGKIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C(=CC=C4)O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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